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Compound of Interest

Compound Name:
2-(4-Chloro-2-

fluorophenoxy)acetic acid

CAS No.: 326-75-0

Cat. No.: B1449215 Get Quote

The Fluorinated Bioisostere of the Phenoxyacetic Acid Scaffold

Executive Summary
2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) represents a critical structural

evolution of the phenoxyacetic acid class, a moiety historically significant in both agrochemistry

(e.g., 2,4-D) and medicinal chemistry (e.g., CRTH2 antagonists, PPAR agonists).[1][2][3]

This guide analyzes the compound not merely as a catalog item, but as a strategic bioisostere.

The substitution of the ortho-chlorine (found in 2,4-D) with a fluorine atom introduces unique

electronic and steric properties. The C–F bond's high bond dissociation energy and small Van

der Waals radius (1.47 Å vs. 1.75 Å for Cl) significantly alter the molecule's metabolic stability

and binding affinity profiles without disrupting the core pharmacophore required for auxin

receptor (TIR1) or G-protein coupled receptor interaction.

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Medicinal Chemists

focusing on scaffold hopping.

Chemical Identity & Physicochemical Profile[1][3][4]
[5][6][7][8][9]
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Property Data Relevance

IUPAC Name
2-(4-Chloro-2-

fluorophenoxy)acetic acid
Official nomenclature

CAS Number 326-75-0 Registry identification

Molecular Formula C₈H₆ClFO₃ -

Molecular Weight 204.58 g/mol Fragment-based drug design

pKa (Calculated) ~3.1 - 3.3

Stronger acid than

unsubstituted phenoxyacetic

acid due to electron-

withdrawing halogens.

LogP ~2.4
Moderate lipophilicity;

membrane permeable.

H-Bond Acceptors
3 (Ether O, Carbonyl O,

Hydroxyl O)

Critical for receptor pocket

binding.

H-Bond Donors 1 (Carboxylic Acid OH)
Primary anchor point in active

sites.

High-Fidelity Synthesis Protocol
Objective: Synthesize 2-(4-Chloro-2-fluorophenoxy)acetic acid with >98% purity, minimizing

the formation of the self-condensed phenolic side products.

The Mechanistic Logic
The synthesis relies on a Williamson Ether Synthesis. However, a direct reaction using

chloroacetic acid and a strong base (NaOH) often leads to competitive hydrolysis of the

chloroacetate or incomplete conversion.

Optimization: We utilize Ethyl chloroacetate instead of the free acid. The ester group protects

the carboxylate, preventing salt formation that reduces solubility in organic solvents.

Solvent Choice:Acetonitrile (MeCN) or DMF is preferred over water/ethanol to accelerate the

S_N2 reaction via the "naked anion" effect when using Potassium Carbonate (K₂CO₃).
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Step-by-Step Methodology
Reagents:

4-Chloro-2-fluorophenol (1.0 eq)

Ethyl chloroacetate (1.1 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Potassium Iodide (KI) - Catalytic amount (0.1 eq) to form the more reactive iodoacetate in

situ.

Solvent: Acetonitrile (MeCN) or DMF.

Hydrolysis Base: NaOH (2M aq).

Protocol:

Nucleophile Formation:

Charge a round-bottom flask with 4-Chloro-2-fluorophenol (10 mmol) and anhydrous

MeCN (30 mL).

Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

Why: This ensures complete deprotonation of the phenol to the phenoxide anion. The

color may shift to a slight yellow/orange.

Electrophilic Attack (S_N2):

Add catalytic KI (1 mmol).

Dropwise add Ethyl chloroacetate (11 mmol).

Heat the mixture to Reflux (80-82°C) for 4-6 hours.

Monitor: Check via TLC (Hexane:EtOAc 4:1). The phenol spot should disappear.
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Workup (Intermediate Ester):

Cool to Room Temp. Filter off the inorganic solids (KCl, K₂CO₃).

Evaporate the solvent under reduced pressure.

Result: Crude Ethyl 2-(4-chloro-2-fluorophenoxy)acetate.

Hydrolysis to Final Acid:

Dissolve the crude ester in THF:Water (1:1) (20 mL).

Add LiOH or NaOH (2.5 eq). Stir at RT for 2 hours.

Validation: TLC should show a baseline spot (the acid salt).

Isolation & Purification:

Evaporate THF. Acidify the aqueous residue with 1M HCl to pH ~2.

The product will precipitate as a white solid.

Recrystallization: Dissolve in minimum hot Ethanol/Water (or Toluene) and cool slowly.

Synthesis Pathway Visualization
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Caption: Optimized Williamson Ether Synthesis pathway utilizing ester protection and catalytic

iodination.

Mechanism of Action: The Dual-Use Scaffold
This molecule acts as a "Privileged Structure" capable of interacting with two distinct biological

systems based on its conformation and electronic distribution.

Agrochemical: The Auxin Mimic
Like 2,4-D, this compound mimics Indole-3-Acetic Acid (IAA), the natural plant hormone.

Receptor: TIR1/AFB (Transport Inhibitor Response 1).

Mechanism: The molecule acts as "molecular glue," bridging the TIR1 ubiquitin ligase and

the Aux/IAA repressor proteins.

The Fluorine Advantage: The 2-Fluoro substitution blocks metabolic hydroxylation at the

ortho-position (a common resistance mechanism in weeds), potentially extending the half-life

of the herbicide within the plant tissue compared to non-halogenated analogs.

Pharmaceutical: CRTH2/PPAR Pharmacophore
The phenoxyacetic acid core is a known scaffold for:

CRTH2 Antagonists: (Chemoattractant Receptor-homologous molecule expressed on Th2

cells). Used in asthma/allergic rhinitis research. The acid headgroup binds to Arg170/Arg262

in the receptor pocket.

PPAR Agonists: The acid mimics fatty acids, binding to the Peroxisome Proliferator-Activated

Receptor to regulate lipid metabolism.

Signaling Cascade (Auxin Mode)
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Caption: The molecular glue mechanism: The herbicide stabilizes the destruction of growth

repressors.

Experimental Validation: Root Growth Assay
To verify the biological activity of the synthesized compound, a standard Arabidopsis thaliana

root growth inhibition assay is recommended.

Preparation: Prepare 1000x stocks of the compound in DMSO.
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Media: MS (Murashige and Skoog) agar plates supplemented with compound concentrations

(0, 10 nM, 100 nM, 1 µM, 10 µM).

Seeding: Surface sterilize Arabidopsis seeds and plate them in rows.

Incubation: Stratify at 4°C for 2 days, then move to vertical growth at 22°C (16h light/8h

dark).

Data Collection: After 7 days, scan plates and measure primary root length using ImageJ.

Expectation: A dose-dependent reduction in root length and increased root hair formation

(classic auxin phenotype) confirms activity.

Safety & Handling
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.[1]

Specific Warning: Halogenated phenols (starting material) are toxic and can be absorbed

through the skin. Use Nitrile gloves and work in a fume hood.

Waste: Do not dispose of down the drain. Halogenated organics require specific high-

temperature incineration protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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